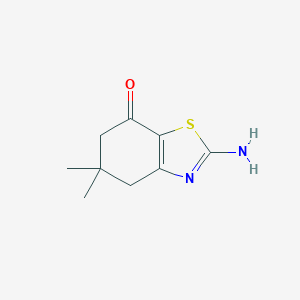

2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

Description

Properties

IUPAC Name |

2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWIDHVBJCCTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343169 | |

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-95-4 | |

| Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1629-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel heterocyclic compound, 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one. Given the prevalence of the 2-aminobenzothiazole scaffold in medicinally active molecules, this compound represents a promising candidate for further investigation in drug discovery programs.

Introduction

The benzothiazole ring system is a prominent structural motif in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The 2-amino substitution on this heterocyclic core is a particularly important feature, often contributing to enhanced biological activity. This guide outlines a proposed synthetic route and a comprehensive characterization workflow for the title compound, providing researchers with the necessary information to synthesize and evaluate this molecule for potential therapeutic applications.

Synthesis

A plausible and efficient method for the synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one involves a modified Hantzsch thiazole synthesis. This approach utilizes readily available starting materials and proceeds through a one-pot reaction, making it an attractive method for laboratory-scale synthesis.

Proposed Synthetic Pathway

The synthesis commences with the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with elemental sulfur and cyanamide in the presence of a suitable base, such as morpholine, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization and formation of the target benzothiazole ring.

Caption: Proposed synthesis of the target compound.

Experimental Protocol

Materials:

-

Dimedone (1.0 eq)

-

Sulfur (1.1 eq)

-

Cyanamide (1.2 eq)

-

Morpholine (0.2 eq)

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimedone, sulfur, cyanamide, and ethanol.

-

Add morpholine to the suspension and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound based on its structure and data from related molecules.

| Technique | Expected Observations |

| ¹H NMR | Singlet around 1.1 ppm (6H, 2 x CH₃); Singlet around 2.3 ppm (2H, CH₂ at C5); Singlet around 2.5 ppm (2H, CH₂ at C4); Broad singlet for the NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | Signal for gem-dimethyl carbons; Signals for methylene carbons (C4, C5, and C6); Signal for the carbonyl carbon (C7); Signals for the thiazole ring carbons (C2, C3a, C7a). The C2 carbon bearing the amino group is expected to be downfield. |

| Infrared (IR) | N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹); C=O stretching for the ketone (around 1650-1680 cm⁻¹); C=N stretching of the thiazole ring (around 1600-1630 cm⁻¹); C-S stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show loss of small molecules like CO, NH₃, or parts of the cyclohexenone ring. |

Characterization Workflow

Caption: General workflow for compound characterization.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one has not been reported, the 2-aminobenzothiazole core is a well-established pharmacophore. Derivatives containing this scaffold have shown potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally related compounds, it is hypothesized that this molecule could interact with key signaling pathways implicated in cancer and inflammation. For instance, it may act as an inhibitor of protein kinases such as PI3K, Akt, or mTOR, which are crucial regulators of cell growth, proliferation, and survival.

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is a heterocyclic compound belonging to the benzothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and antitumor properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, complete with available data, experimental protocols, and logical workflows to assist researchers in its further investigation and application.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂OS | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| CAS Number | 1629-95-4 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| LogP | Not experimentally determined | - |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for key experiments to determine the physicochemical properties of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

-

Purity Check: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound.

Determination of Solubility

Solubility in various solvents is critical for formulation and in vitro/in vivo studies.

Methodology: Isothermal Saturation Method

-

Solvent Selection: A range of solvents should be tested, including water, buffered solutions (e.g., PBS pH 7.4), and common organic solvents (e.g., ethanol, DMSO, acetone).

-

Procedure:

-

An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Solubility is typically reported in mg/mL or mol/L.

Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant using an electrolyte such as KCl.

-

Apparatus: A calibrated pH meter with a combination electrode and an automated titrator.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This can be calculated from the first or second derivative of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Synthesis and Characterization

A general synthetic route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanating agent. For 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, a plausible synthetic approach starts from dimedone.

Caption: Benzothiazole derivatives may exert antitumor effects by inhibiting key pro-survival signaling pathways.

The antitumor effects of some benzothiazole derivatives have been attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. These include:

-

EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can halt cell proliferation and induce apoptosis.

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism. Its inhibition is a common strategy in cancer therapy.

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cell proliferation and survival.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.

Further research is required to elucidate the specific mechanism of action and the signaling pathways modulated by 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

Conclusion

This technical guide has summarized the currently available physicochemical information for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one and provided standardized experimental protocols for the determination of its key properties. While there is a clear need for more specific experimental data for this particular compound, the information presented herein serves as a valuable resource for researchers and drug development professionals. The established biological potential of the benzothiazole scaffold suggests that further investigation into this and related compounds is warranted to explore their therapeutic applications.

References

Unraveling the Potential Mechanism of Action of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: An In-depth Technical Guide for Researchers

Executive Summary

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Structurally, 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one belongs to this class of compounds and incorporates a dimedone-like fused ring system. Based on the analysis of closely related 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, it is hypothesized that the primary mechanism of action of this compound in a therapeutic context, particularly in oncology, likely involves the induction of apoptosis through the intrinsic mitochondrial pathway and/or the inhibition of key protein kinases that are critical for cancer cell proliferation and survival.

Proposed Mechanism of Action

Induction of Apoptosis

A significant body of evidence suggests that benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. For structurally related compounds, this has been shown to occur via the intrinsic (mitochondrial) pathway.[1][2][3] This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.

The proposed apoptotic signaling cascade initiated by 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is as follows:

-

Upregulation of Pro-Apoptotic Proteins: The compound may increase the expression of pro-apoptotic Bcl-2 family members, such as Bim.[1]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it may decrease the levels of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This shift in the Bcl-2 protein balance leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

-

Executioner Caspase Cleavage: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[1]

-

PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and initiates the fragmentation of genomic DNA, leading to the characteristic morphological changes of apoptosis.[1]

Caption: Proposed Intrinsic Apoptosis Pathway.

Kinase Inhibition

The 2-aminothiazole and benzothiazole moieties are recognized as effective "hinge-binding" motifs, enabling them to act as competitive inhibitors at the ATP-binding site of various protein kinases.[4][5] Several studies on structurally similar 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have identified them as potent kinase inhibitors.[6]

Potential kinase targets for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one may include:

-

Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β): A rationally designed series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives demonstrated dual inhibitory activity against CK2 and GSK3β. These kinases are implicated in the regulation of the tumor suppressor protein PTEN.[6]

-

Cyclin-Dependent Kinases (CDKs): A benzothiazol-7-one derivative has been reported to protect neurons by inhibiting CDKs, suggesting this family of kinases as potential targets.[7]

-

Src Family Kinases: 2-aminothiazoles have served as templates for the development of potent pan-Src kinase inhibitors, such as Dasatinib.[4] Lck (p56(lck)) is another Src family kinase target for which 2-amino-benzothiazole derivatives have shown inhibitory activity.[8]

-

Protein Tyrosine Kinases (PTKs): Substituted benzothiazoles are known to inhibit a variety of PTKs, thereby disrupting critical pro-cancer signaling pathways.[5]

Caption: Generalized Kinase Inhibition Workflow.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of structurally analogous 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives against relevant kinase targets. This data provides a benchmark for the potential potency of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

| Compound ID (Reference) | Target Kinase | IC50 (µM) |

| 1g [6] | CK2 | 1.9 |

| GSK3β | 0.67 | |

| 2g [6] | CK2 | < 3 |

| GSK3β | < 3 | |

| 1d [6] | CK2 | < 8 |

| GSK3β | < 8 | |

| 1h [6] | CK2 | < 8 |

| GSK3β | < 8 |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the proposed mechanism of action for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Plate human cancer cells (e.g., K562 leukemia cells) at a density of 1 x 106 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, and Bim overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

Protocol (Example for CK2):

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD), and ATP.

-

Compound Addition: Add varying concentrations of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one to the wells. Include a no-inhibitor control and a positive control inhibitor.

-

Kinase Reaction Initiation: Add recombinant human CK2 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).

-

IC50 Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

While direct experimental evidence is pending, the structural features of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one strongly suggest a mechanism of action centered on the induction of apoptosis and the inhibition of protein kinases. The proposed pathways and experimental protocols outlined in this guide provide a robust framework for the systematic investigation of this compound's pharmacological properties. Further research employing these methodologies will be instrumental in validating its therapeutic potential and elucidating its precise molecular targets.

References

- 1. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 2. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is limited in publicly available literature. This guide provides a comprehensive framework for its biological screening based on the activities of structurally related 2-aminobenzothiazole and aminothiazole derivatives. The experimental protocols and potential activities described herein are extrapolated from studies on analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The 2-aminothiazole core, in particular, is a key pharmacophore present in numerous approved drugs.[4] This technical guide outlines a systematic approach to the biological activity screening of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, a compound belonging to this promising class. The following sections detail potential biological activities, present quantitative data from analogous compounds for comparative purposes, provide detailed experimental protocols for key assays, and visualize relevant workflows and signaling pathways.

Potential Biological Activities and Data from Analogous Compounds

Based on the extensive research on 2-aminobenzothiazole derivatives, the primary areas for biological screening of the target compound should include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The mechanisms of action are diverse, often involving the inhibition of key enzymes like protein kinases and topoisomerases, or the induction of apoptosis.[5]

Table 1: Anticancer Activity of Representative Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Naphthalimide-benzothiazole derivative 66 | HT-29 (Colon) | MTT | 3.72 ± 0.3 | [3] |

| Naphthalimide-benzothiazole derivative 66 | A549 (Lung) | MTT | 4.074 ± 0.3 | [3] |

| Naphthalimide-benzothiazole derivative 66 | MCF-7 (Breast) | MTT | 7.91 ± 0.4 | [3] |

| Naphthalimide-benzothiazole derivative 67 | HT-29 (Colon) | MTT | 3.47 ± 0.2 | [3] |

| Naphthalimide-benzothiazole derivative 67 | A549 (Lung) | MTT | 3.89 ± 0.3 | [3] |

| Naphthalimide-benzothiazole derivative 67 | MCF-7 (Breast) | MTT | 5.08 ± 0.3 | [3] |

| Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | MTT | 5.04 | [3] |

| Pyridine containing pyrimidine derivative 34 | U937 (Leukemia) | MTT | 13.9 | [3] |

| Pyridine containing pyrimidine derivative 34 | MCF-7 (Breast) | MTT | 30.67 | [3] |

| Pyridine containing pyrimidine derivative 34 | A549 (Lung) | MTT | 30.45 | [3] |

| OMS5 | A549 (Lung) | Not Specified | 22.13 | [6] |

| OMS5 | MCF-7 (Breast) | Not Specified | 61.03 | [6] |

| OMS14 | A549 (Lung) | Not Specified | 25.46 | [6] |

| OMS14 | MCF-7 (Breast) | Not Specified | 33.74 | [6] |

Antimicrobial Activity

The benzothiazole nucleus is a core component of many compounds with potent antibacterial and antifungal properties.[7] These compounds can act against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8]

Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Benzothiazole-thiazole hybrid 4b | S. aureus | REMA | 3.90 | [8] |

| Benzothiazole-thiazole hybrid 4b | E. coli | REMA | 7.81 | [8] |

| Benzothiazole-thiazole hybrid 4b | C. albicans | REMA | 3.90 | [8] |

| Benzothiazole-thiazole hybrid 4c | S. aureus | REMA | 7.81 | [8] |

| Benzothiazole-thiazole hybrid 4c | E. coli | REMA | 15.63 | [8] |

| Benzothiazole-thiazole hybrid 4c | C. albicans | REMA | 7.81 | [8] |

| Benzothiazole derivative 3 | S. aureus | Broth Microdilution | 50 | [7] |

| Benzothiazole derivative 3 | B. subtilis | Broth Microdilution | 25 | [7] |

| Benzothiazole derivative 3 | E. coli | Broth Microdilution | 25 | [7] |

| Benzothiazole derivative 4 | S. aureus | Broth Microdilution | 50 | [7] |

| Benzothiazole derivative 4 | B. subtilis | Broth Microdilution | 25 | [7] |

| Benzothiazole derivative 4 | E. coli | Broth Microdilution | 25 | [7] |

Anti-inflammatory Activity

Certain aminothiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase, or by scavenging free radicals.[9][10]

Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives

| Compound/Derivative | Cell Line / Model | Assay | Endpoint | Result | Reference |

| CX-32 | LPS-stimulated RAW 264.7 | EIA | PGE2 production | Significant inhibition at 25, 50, 100 µM | [10] |

| CX-35 | LPS-stimulated RAW 264.7 | EIA | PGE2 production | Significant inhibition at 25, 50, 100 µM | [10] |

| CBS-113 A | Experimental conjunctivitis | In vivo | Inflammation | Inhibition at 0.01-0.1% | [9] |

| CBS-113 A | Carrageenan-induced pleurisy | In vivo | Leukocyte infiltration | Inhibition | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

Anticancer Activity: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics/antifungals

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualizations

Experimental Workflow for Biological Activity Screening

References

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives as a Surrogate for the Target Scaffold

Notice: A comprehensive search of scientific literature and chemical databases did not yield specific information on the synthesis or Structure-Activity Relationship (SAR) of "2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one" derivatives. This indicates that this particular scaffold may be a novel area of research with limited to no publicly available data at this time.

However, significant research has been conducted on the broader class of 2-aminobenzothiazole derivatives . This guide provides a detailed overview of the synthesis, SAR, and biological activities of these closely related compounds, which can serve as a valuable resource and starting point for the design and synthesis of the requested derivatives.

Introduction to 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the 2-aminobenzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3]

General Synthesis of 2-Aminobenzothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminobenzothiazole core is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid. This reaction proceeds through an electrophilic cyclization mechanism.[4]

A general synthetic scheme is presented below:

References

A Technical Guide to the Crystal Structure of 2-Aminobenzothiazole Derivatives for Drug Development Professionals

Disclaimer: To date, a specific crystal structure determination for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one has not been reported in publicly accessible crystallographic databases. This guide presents a detailed analysis of the crystal structure of a closely related analogue, 2-amino-5,6-dihydro-7(4H)-benzothiazolone , to provide valuable structural insights for researchers. The methodologies and findings discussed are considered representative for this class of compounds.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level is critical for rational drug design and the development of structure-activity relationships (SAR). This technical whitepaper provides an in-depth look at the crystal structure of 2-amino-5,6-dihydro-7(4H)-benzothiazolone, offering a proxy for understanding the structural characteristics of its 5,5-dimethyl analogue.

Molecular Structure and Conformation

The crystal structure of 2-amino-5,6-dihydro-7(4H)-benzothiazolone reveals a molecule with a nearly planar thiazole ring fused to a cyclohexanone ring. The cyclohexanone moiety adopts a half-chair conformation. A notable feature is the disorder observed in one of the carbon atoms of the cyclohexanone ring, indicating conformational flexibility in the crystal lattice.

The thiazole portion of the molecule exhibits bond lengths indicative of electron delocalization, a common feature in such conjugated systems. The exocyclic amino group is involved in a network of intermolecular hydrogen bonds that stabilize the crystal packing.

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from the initial synthesis of the compound to the final refinement of the atomic model. The general workflow is outlined below.

References

Preliminary In Vitro Evaluation of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the preliminary in vitro biological evaluation of the heterocyclic compound 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (CAS No. 1629-95-4). Due to the limited availability of detailed published studies on this specific molecule, this document compiles the known bioactivity data and presents representative experimental protocols for key in vitro assays based on established methodologies for analogous benzothiazole derivatives. This guide is intended to serve as a foundational resource for researchers initiating further investigation into the therapeutic potential of this compound.

Compound Profile

-

IUPAC Name: 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

-

CAS Number: 1629-95-4

-

Molecular Formula: C₉H₁₂N₂OS

-

Structure:

Summary of Reported In Vitro Bioactivity

Quantitative data regarding the in vitro activity of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is limited. The following table summarizes the available data from preliminary screenings.

| Activity Type | Assay/Target | Test Organism/Cell Line | Result |

| Antitumor | Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ = 8.2 µM |

| Antimicrobial | Antifungal Susceptibility | Candida spp. | MIC = 7.9 µM |

| Antioxidant | DPPH Radical Scavenging | Cell-free | IC₅₀ = 12 µM |

Representative Experimental Protocols

The following protocols are detailed methodologies for common in vitro assays used to evaluate compounds of the benzothiazole class. These serve as a template for the further investigation of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is adapted from studies on related benzothiazole derivatives to assess the anti-proliferative effects of the target compound against cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compound (dissolved in DMSO)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains.

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This cell-free assay measures the radical scavenging capacity of the compound.

Objective: To determine the concentration of the compound required to scavenge 50% of DPPH free radicals (IC₅₀).

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Test compound (dissolved in methanol or DMSO)

-

Ascorbic acid (as a positive control)

-

Methanol

-

96-well microplate

Procedure:

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound. The total volume should be kept constant.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of scavenging against the log of the compound concentration.

Visualizations: Experimental Workflows

The following diagrams illustrate generalized workflows for the in vitro screening of a novel compound like 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

Caption: High-level workflow for in vitro evaluation of a novel compound.

Caption: Detailed workflow for the MTT cytotoxicity assay protocol.

Technical Guide: Predicted Pharmacokinetic Profile of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in Rats

Disclaimer: Direct experimental data on the pharmacokinetic profile of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in rats is not currently available in the public domain. This technical guide provides a predictive overview based on in silico studies and experimental data from structurally related 2-aminobenzothiazole derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in designing future preclinical studies.

Introduction

2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one belongs to the broader class of 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities, including antidiabetic, neuroprotective, and anticancer properties.[1][2][3] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the development of any new chemical entity. This guide synthesizes available information on related compounds to forecast the likely pharmacokinetic behavior of the title compound in rats.

Predicted ADMET Properties

In silico ADMET prediction tools are valuable in the early stages of drug discovery for screening and prioritizing compounds. Based on studies of various 2-aminobenzothiazole derivatives, a general predictive ADMET profile can be summarized.[1][4][5][6]

| Parameter | Predicted Characteristic | Rationale / Comments |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Many 2-aminobenzothiazole derivatives show favorable properties for oral absorption according to Lipinski's Rule of Five.[1] However, actual bioavailability can be influenced by first-pass metabolism. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| Plasma Protein Binding | High | Benzothiazole derivatives, such as the approved drug Riluzole, exhibit high plasma protein binding (~96%).[2] |

| Blood-Brain Barrier (BBB) | Possible Permeant | Some 2-aminobenzothiazole derivatives like Riluzole are known to cross the BBB. Permeability is structure-dependent. |

| Metabolism | ||

| Primary Site | Liver | The liver is the primary site of metabolism for most xenobiotics, including benzothiazole derivatives. |

| Metabolic Pathways | Oxidation, Hydroxylation, Ring Cleavage | Benzothiazoles can undergo metabolic transformations including the formation of mercaptoaniline, methylsulphinylaniline, and methylsulphonylaniline derivatives through ring cleavage.[7] Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) reactions are expected. |

| Excretion | ||

| Primary Route | Renal and Biliary | Excretion is expected to occur via urine and feces after metabolic conversion to more polar compounds. |

| Toxicity | ||

| Acute Toxicity (LD50) | Low to Moderate | In silico predictions and in vivo studies on similar compounds suggest that many 2-aminobenzothiazole derivatives belong to Class IV (LD50 > 300 mg/kg), indicating low acute toxicity.[1][4][5] |

Proposed Experimental Protocol for a Pharmacokinetic Study in Rats

This section outlines a detailed, generic methodology for conducting a single-dose oral pharmacokinetic study in rats, compiled from standard practices reported in preclinical research.[8][9][10][11]

3.1. Animal Model

-

Species: Sprague-Dawley or Wistar rats.

-

Sex: Male or female (justification for selection should be provided).

-

Weight: 200-250 g.

-

Housing: Animals should be housed in controlled conditions (12-hour light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to standard chow and water.

-

Acclimatization: A minimum of one week of acclimatization is required before the experiment.

3.2. Formulation and Dosing

-

Vehicle: A suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, or a polyethylene glycol solution) should be selected based on the compound's solubility and stability.

-

Dose: A preliminary dose-ranging study is recommended. A typical starting dose for a discovery-phase compound might be 10 mg/kg.

-

Administration: The compound is administered as a single dose via oral gavage. Animals should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[10]

3.3. Blood Sample Collection

-

Method: Blood samples can be collected via the tail vein, saphenous vein, or through a cannulated jugular vein.[12] The use of sparse sampling techniques can reduce the number of animals required.[11][12]

-

Volume: Approximately 100-200 µL of whole blood per time point.[9] Microsampling techniques (≤50 µL) are encouraged to minimize animal stress and blood loss.[13]

-

Time Points: A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[10]

3.4. Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) method is the standard for quantifying drug concentrations in plasma.[9][10][14]

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte and an internal standard from the plasma matrix.[8][9]

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

3.5. Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

-

Parameters: Key parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Clearance (CL/F)

-

Volume of distribution (Vz/F)

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the proposed pharmacokinetic study.

4.2. Predicted Metabolic Pathway

This diagram illustrates plausible metabolic pathways for a 2-aminobenzothiazole derivative, based on known biotransformations of this chemical class.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. currentseparations.com [currentseparations.com]

- 9. mdpi.com [mdpi.com]

- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

In Silico ADMET Profiling of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a therapeutic agent hinges on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery projects and reduce attrition rates.[1] In silico computational models have emerged as indispensable tools for the early prediction of ADMET properties, offering a rapid and cost-effective alternative to traditional experimental methods.[2][3] This guide provides a comprehensive overview of the in silico ADMET prediction for the novel compound 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, outlining the methodologies, presenting a predictive ADMET profile, and discussing the implications for its potential as a drug candidate.

Introduction to In Silico ADMET Prediction

The journey of a drug from administration to its therapeutic target and subsequent elimination from the body is a complex process governed by its pharmacokinetic and toxicological properties.[4] Understanding these characteristics, collectively known as ADMET, is a cornerstone of modern drug discovery. Poor ADMET properties are a leading cause of late-stage clinical trial failures.[1] In silico ADMET prediction utilizes computational algorithms and models to forecast the behavior of a molecule within a biological system, thereby enabling the early identification and optimization of drug candidates.[2][4]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[5][6][7] Therefore, the early evaluation of the ADMET properties of novel benzothiazole derivatives like 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is of significant interest.

Methodologies for In Silico ADMET Prediction

A variety of computational tools and platforms are available for predicting ADMET properties. These tools employ a range of methodologies, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling.[1][4] For the predictive analysis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, a consensus approach leveraging multiple predictive models is recommended to enhance the reliability of the results.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. Key parameters include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and the number of rotatable bonds (nRotb). These descriptors are often evaluated against established "rules of thumb" for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule, to assess the potential for good oral bioavailability.[8][9][10]

Absorption

Oral bioavailability is a critical parameter for many drugs. In silico models predict intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate and inhibitor potential. High intestinal absorption and good membrane permeability are desirable traits for orally administered drugs.[1]

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key predicted parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss). High PPB can limit the free fraction of the drug available to exert its therapeutic effect, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism

Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, plays a central role in drug clearance and the formation of potentially reactive metabolites.[2] In silico models can predict the sites of metabolism on a molecule and its potential to inhibit or be a substrate of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion

The route and rate of drug excretion are important for determining dosing regimens. In silico models can provide predictions of total clearance and whether the primary route of excretion is renal or hepatic.

Toxicity

Early identification of potential toxicity is a critical aspect of drug development. A wide range of toxicity endpoints can be predicted in silico, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and various organ toxicities.

Predicted ADMET Profile of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

The following tables summarize the predicted ADMET properties for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one based on a consensus of widely used in silico models such as SwissADME, pkCSM, and ADMETlab 2.0.[11]

Table 1: Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 210.29 | < 500 |

| logP (o/w) | 1.85 | ≤ 5 |

| Topological Polar Surface Area (Ų) | 78.49 | ≤ 140 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Rotatable Bonds | 1 | ≤ 10 |

| Lipinski's Rule of Five Violations | 0 | 0 |

| Veber's Rule Compliance | Yes | Yes |

Table 2: Absorption

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90% | High |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | High |

| P-glycoprotein Substrate | No | Low risk of efflux |

| P-glycoprotein I Inhibitor | No | Low risk of drug-drug interactions |

| P-glycoprotein II Inhibitor | No | Low risk of drug-drug interactions |

Table 3: Distribution

| Parameter | Predicted Value | Interpretation |

| Plasma Protein Binding (%) | ~ 85% | Moderate to High |

| Blood-Brain Barrier Permeability | No | Low potential for CNS effects |

| CNS Permeability (logPS) | -2.5 | Low |

| Volume of Distribution (VDss) (log L/kg) | 0.45 | Moderate distribution |

Table 4: Metabolism

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Substrate | No | Low |

| CYP2C9 Substrate | Yes | Potential for metabolism by CYP2C9 |

| CYP2C19 Substrate | No | Low |

| CYP2D6 Substrate | No | Low |

| CYP3A4 Substrate | Yes | Potential for metabolism by CYP3A4 |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

Table 5: Excretion

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.65 | Moderate clearance |

| Renal OCT2 Substrate | No | Low potential for renal secretion |

Table 6: Toxicity

| Parameter | Predicted Value | Interpretation |

| AMES Mutagenicity | Non-mutagenic | Low risk |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| hERG II Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Low | Low risk |

| Skin Sensitization | Low | Low risk |

Visualizations

Caption: Workflow for in silico ADMET prediction.

Caption: Key parameters of Lipinski's Rule of Five.

Caption: Simplified pathway of drug metabolism by CYP450 enzymes.

Discussion and Conclusion

The in silico ADMET profile of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one suggests that this compound possesses several favorable drug-like properties. It adheres to Lipinski's Rule of Five and Veber's Rule, indicating a high probability of good oral bioavailability. The predictions for high intestinal absorption and Caco-2 permeability further support this assessment.

The compound is predicted to have moderate to high plasma protein binding, which should be taken into consideration for dose-response relationships. Its predicted lack of blood-brain barrier penetration suggests a lower likelihood of central nervous system side effects, which is advantageous for peripherally acting drugs.

The metabolic profile indicates that the compound is likely a substrate for CYP2C9 and CYP3A4 and an inhibitor of CYP2C9. This highlights a potential for drug-drug interactions with other compounds metabolized by or inhibiting this enzyme. Further in vitro metabolic stability and CYP inhibition assays are warranted to confirm these predictions.

Encouragingly, the toxicity predictions are generally favorable, with a low risk of mutagenicity, cardiotoxicity, and hepatotoxicity.

References

- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ayushcoe.in [ayushcoe.in]

A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Benzothiazole Derivatives in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This organic compound, consisting of a benzene ring fused to a thiazole ring, serves as a core structure in numerous natural and synthetic molecules with significant therapeutic potential.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects.[4][5] The structural versatility of the benzothiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[2][6][7] This review delves into the synthesis, diverse pharmacological applications, and structure-activity relationships of benzothiazole derivatives, providing a comprehensive resource for professionals in drug discovery.

Core Synthesis Strategies

The synthesis of the benzothiazole scaffold is a well-established area of organic chemistry, with several reliable methods for its construction. A predominant and versatile method involves the condensation reaction of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, acyl chlorides, aldehydes, or nitriles.[8] Another classical approach is the Jacobson cyclization of thiobenzanilides.[8][9] These foundational reactions allow for the introduction of a wide variety of substituents, particularly at the 2-position, which is a key determinant of biological activity.[2]

References

- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. ijcrt.org [ijcrt.org]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 7. jchr.org [jchr.org]

- 8. ijper.org [ijper.org]

- 9. jchemrev.com [jchemrev.com]

Methodological & Application

Application Notes and Protocols for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of the novel benzothiazole derivative, 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one, in cell culture-based research. Benzothiazole scaffolds are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[1][2] These application notes detail the necessary protocols for the preparation, solubilization, and application of this compound for in vitro studies. A hypothetical mechanism of action is proposed to guide experimental design, alongside detailed protocols for determining its cytotoxic and anti-proliferative effects. The provided workflows and data presentation templates are designed to ensure reproducibility and facilitate the systematic evaluation of this compound's therapeutic potential.

Compound Information and Preparation

-

Compound Name: 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

1.1. Reagent Preparation

The initial and most critical step is the accurate reconstitution of the lyophilized compound.[7]

-

Solvent Selection: Due to its organic nature, high-purity, sterile Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[7]

-

Stock Solution (10 mM):

-

Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to achieve a 10 mM stock concentration.

-

Vortex gently until the compound is completely dissolved.

-

Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.[5]

-

-

Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions in complete cell culture medium (e.g., DMEM with 10% FBS) to achieve the final desired experimental concentrations.

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is crucial to differentiate the effects of the compound from those of the solvent.[7]

-

Hypothetical Mechanism of Action and Signaling Pathway

While the specific mechanism of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is yet to be fully elucidated, many benzothiazole derivatives have been reported to exhibit anticancer activity by targeting key signaling pathways that regulate cell proliferation and survival.[1][8] We hypothesize that this compound may act as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth that is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the compound.

Experimental Workflow

The following workflow provides a systematic approach to characterizing the in vitro effects of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one.

Caption: General experimental workflow for in vitro compound screening.

Detailed Experimental Protocol: Cell Viability (MTS) Assay

This protocol details the use of a colorimetric MTS assay to determine the dose-dependent cytotoxic effects of the compound on cultured cancer cells.

4.1. Materials and Reagents

-

2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

-

High-purity DMSO

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution[9]

-

Sterile 96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multichannel pipette

-

Microplate reader

4.2. Procedure

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.

-

Prepare a vehicle control (medium with the corresponding percentage of DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include a "medium only" blank control.

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

-

MTS Assay and Data Acquisition:

-

After the incubation period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" wells from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the % Viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Hypothetical Quantitative Data

The following table summarizes hypothetical IC50 values for 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one in various cancer cell lines after a 48-hour treatment period.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 8.2 |

| A549 | Lung Cancer | 15.5 |

| MCF-7 | Breast Cancer | 11.8 |

| PC-3 | Prostate Cancer | 22.4 |

Troubleshooting

-